1-Pentylcyclobutanecarboxylic acid
Description
These analogs share a cyclobutane core with aromatic (benzyl, phenyl) or aliphatic (pentyl) substituents, influencing their chemical behavior, stability, and safety profiles .
Properties
CAS No. |
58148-15-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-pentylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
ZTCWVHJPERILGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylcyclobutanecarboxylic acid can be synthesized through several methods. Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid .
Industrial Production Methods: Industrial production of 1-Pentylcyclobutanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 1-Pentylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide for neutralization.
Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.
Amines: Various primary or secondary amines for amide formation.
Major Products:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from reactions with amines.
Scientific Research Applications
1-Pentylcyclobutanecarboxylic acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclobutane ring’s unique strain and reactivity also play a role in its chemical behavior and interactions.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The benzyl analog has the highest molecular weight (190.24) due to its larger substituent. The phenyl variant (175.21) is lighter, while the pentyl analog would fall between these values.
- Solubility: The benzyl and phenyl analogs are expected to exhibit low water solubility due to their aromatic groups, whereas the pentyl variant’s aliphatic chain may enhance solubility in non-polar solvents.
- The pentyl analog’s aliphatic chain might increase susceptibility to oxidation compared to aromatic analogs.
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